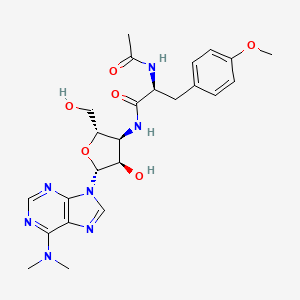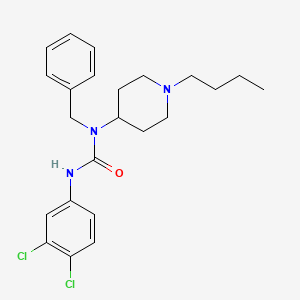![molecular formula C32H27F4N5O3 B609463 N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 855527-92-3](/img/structure/B609463.png)
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
NBI 74330 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist (Ki = 3.6 nM in a radioligand binding assay). It inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 10 (CXCL10) or CXCL11 in RBL cells expressing human CXCR3 (IC50 = 7 nM for both). NBI 74330 inhibits CXCL11-induced chemotaxis of CXCR3-expressing H9 cells and PHA and IL-2 differentiated T cells (IC50s = 3.9 and 6.6 nM, respectively). In vivo, NBI 74330 (100 mg/kg) reduces peritoneal lymphocyte migration in a mouse model of peritonitis. It reduces the size and number of aortic arch atherosclerotic lesions in Ldlr-/- mice. NBI 74330 reduces spinal cord microglial activation and levels of CXCL4, CXCL9, and CXCL10 and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain.
NBI-74330 is an antagonist of CXC chemokine receptor 3 (CXCR3) with IC50 values of 7nM to18nM. NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Chemokine receptor CXCR3 promotes growth of glioma. CXCR3 antagonism exerts a direct anti-glioma effect and this receptor may be a potential therapeutic target for treating human GBM.
Mechanism of Action
Target of Action
NBI-74330, also known as (+/-)-NBI 74330, is a potent and selective antagonist for the chemokine receptor CXCR3 . CXCR3 is a G protein-coupled receptor expressed on various types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . It plays a crucial role in the recruitment, migration, and trafficking of immune cells to sites of inflammation .
Mode of Action
NBI-74330 potently inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3 . These chemokines are known ligands of CXCR3 and are strongly associated with the migration of CD4+ Th1 cells and CD8+ cytotoxic T lymphocytes in immune responses . By blocking the interaction between these chemokines and CXCR3, NBI-74330 can inhibit CXCR3-mediated signaling .
Biochemical Pathways
The inhibition of CXCR3 by NBI-74330 affects several biochemical pathways. It results in a significant reduction in CD4 T cell and macrophage migration to sites of inflammation, which is entirely CXCR3 dependent . This suggests that NBI-74330 can modulate the chemokine-mediated inflammatory response by interfering with leukocyte migration.
Pharmacokinetics
The pharmacokinetics of NBI-74330 have been studied in mice. After administration, NBI-74330 forms an N-oxide metabolite, which is also an antagonist of CXCR3 . Both the parent compound and its metabolite can be detected in plasma up to 7 hours after oral administration and 24 hours after subcutaneous administration . This indicates that NBI-74330 has a relatively long half-life in the body, which could contribute to its therapeutic effects.
Result of Action
The action of NBI-74330 leads to several molecular and cellular effects. It attenuates atherosclerotic plaque formation by blocking the direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque . It also beneficially modulates the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion . In addition, it reduces spinal cord microglial activation and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain .
Action Environment
The action of NBI-74330 can be influenced by various environmental factors. For instance, the presence of plasma can affect the affinity of NBI-74330 for CXCR3 . Moreover, the formation of the N-oxide metabolite in vivo suggests that metabolic processes in the body can also influence the action of NBI-74330
Biochemical Analysis
Biochemical Properties
NBI-74330 interacts with the chemokine receptor CXCR3 . It inhibits the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . The nature of these interactions involves the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .
Cellular Effects
NBI-74330 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to result in a significant reduction in CD4 T cell and macrophage migration to the peritoneal cavity . This suggests that NBI-74330 influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of NBI-74330 involves its antagonistic action on CXCR3 . It exerts its effects at the molecular level by inhibiting the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . This results in the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as evidenced by its impact on CD4 T cell and macrophage migration .
Dosage Effects in Animal Models
In animal models, the effects of NBI-74330 have been observed to vary with different dosages . For instance, in a study involving a rat neuropathic pain model, NBI-74330 showed strong analgesic activity towards thermal hypersensitivity .
Metabolic Pathways
Given its interaction with CXCR3, it is likely that it interacts with enzymes or cofactors involved in the signaling pathways of this receptor .
Transport and Distribution
Given its molecular properties and its interaction with CXCR3, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its interaction with CXCR3, it is likely that it is directed to specific compartments or organelles where this receptor is located .
Properties
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















